molecular formula C11H20O3 B11826992 (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde

Cat. No.: B11826992
M. Wt: 200.27 g/mol
InChI Key: YSLKOEAOCUWVEB-VHSXEESVSA-N
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Description

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde is an organic compound with a unique structure that includes a dioxolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the aldehyde group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The specific conditions, such as temperature and choice of acid catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of nucleophiles and appropriate solvents.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding primary alcohol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxolane ring may also participate in interactions that stabilize the compound within a biological system.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-9-10(8-12)14-11(2,3)13-9/h8-10H,4-7H2,1-3H3/t9-,10+/m0/s1

InChI Key

YSLKOEAOCUWVEB-VHSXEESVSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H](OC(O1)(C)C)C=O

Canonical SMILES

CCCCCC1C(OC(O1)(C)C)C=O

Origin of Product

United States

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